REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:13])[cH:4][cH:5][c:6]([NH:8][C:9]([CH3:10])([CH3:11])[CH3:12])[n:7]1.[F:14][C:15]([F:16])([F:17])[C:18]([OH:19])=[O:20]>>[Br:1][c:2]1[c:3]([F:13])[cH:4][cH:5][c:6]([NH2:8])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)Nc1ccc(F)c(Br)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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Nc1ccc(F)c(Br)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |